molecular formula C6H16Cl2N2 B1291657 2-Ethylpiperazine dihydrochloride CAS No. 438050-52-3

2-Ethylpiperazine dihydrochloride

Cat. No. B1291657
CAS RN: 438050-52-3
M. Wt: 187.11 g/mol
InChI Key: VCKAKBROIJTVJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of different starting materials to introduce various functional groups onto the piperazine ring. For instance, the synthesis of 1-ethylpiperazinediium pentachloroantimonate (III) monohydrate involves the reaction of antimony trioxide and 1-ethylpiperazine in hydrochloric acid . Similarly, 2-phenylpiperazine, an intermediate of mirtazapine, is synthesized from phenylacetic acid through a series of reactions including the use of phosphorus trichloride, bromine, and ethylenediamine, followed by reduction . These methods suggest that the synthesis of 2-ethylpiperazine dihydrochloride could involve the introduction of an ethyl group at the 2-position of the piperazine ring, followed by the addition of hydrochloride to form the dihydrochloride salt.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The structure of 1-ethylpiperazinediium pentachloroantimonate (III) monohydrate, for example, consists of isolated cations, anions, and lattice water molecules, with the piperazine ring adopting an orthorhombic system . The nuclear magnetic resonance (NMR) spectra of 2,3,5,6-tetramethylpiperazine dihydrochlorides provide insights into the stereochemical assignments of isomers, which is crucial for understanding the molecular structure of piperazine derivatives .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including dealkylation, as seen in the metabolism of atrazine by the fungus Pleurotus pulmonarius, which produces dealkylated metabolites . The reactivity of piperazine derivatives with different reagents leads to the formation of complex structures, such as the reaction of ammonium tetrasulfidotungstate with 1-ethylpiperazine resulting in the formation of 1-ethylpiperazinediium tetrasulfidotungstate . These reactions demonstrate the versatility of piperazine derivatives in forming new compounds with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be deduced from their structural characteristics and the types of interactions they form. For example, the noncentrosymmetric structure of 1-ethylpiperazinediium pentachloroantimonate (III) monohydrate is stabilized by various hydrogen bonds, forming a three-dimensional network . The crystallization behavior and hydrogen bonding patterns of double dihydromethylpiperazinediium metallic sulfates also provide insights into the supramolecular arrangements and potential catalytic activities of these compounds . These properties are indicative of the potential behaviors of this compound, such as its solubility, crystallization tendencies, and reactivity.

Scientific Research Applications

Structural and Spectroscopic Studies

2-Ethylpiperazine dihydrochloride is involved in the synthesis of complex compounds with potential applications in various fields. One example is the synthesis of noncentrosymmetric 1-ethylpiperazinediium pentachloroantimonate (III) monohydrate, a compound studied for its crystal structure and spectroscopic properties. This compound forms a three-dimensional network through hydrogen bonding, showcasing potential for materials science applications, such as in the development of non-linear optical materials due to its non-centrosymmetric nature. Solid-state NMR and infrared spectroscopy complement the structural analysis, with DFT calculations helping attribute NMR peaks and IR absorption bands. The variability of interactions analyzed via Hirshfeld surface analysis further underscores the complex intermolecular dynamics within these structures (Soudani et al., 2016).

Novel Hybrid Materials Synthesis

Research on 2-ethylpiperazine derivatives extends to the synthesis of novel organic-inorganic hybrid materials, such as 2-ethylpiperazine tetrachlorocuprate(II), investigated for its crystallographic, physico-chemical, and biological properties. This compound exhibits non-covalent interactions that are pivotal in forming its structural framework. Its synthesis involves Fourier transform infrared spectroscopy and single-crystal X-ray crystallography, among other methods. The study extends to exploring its optical absorption and photoluminescence properties, highlighting its potential in material science. Additionally, its antioxidant activity against radicals suggests applications in biochemical studies. The docking study against the SARS-CoV-2 variant hints at possible biomedical applications, making it a versatile compound for further research (Gannouni et al., 2023).

Pharmacological Studies

In pharmacology, derivatives of 2-ethylpiperazine, like HBK-14 and HBK-15, have been characterized for their antidepressant and anxiolytic properties in animal models. These compounds demonstrate affinity for various receptors, including serotonergic, adrenergic, and dopaminergic receptors, and are full antagonists at 5-HT1A and 5-HT7 receptors. Their potent activities in models of depression and anxiety highlight the therapeutic potential of 2-ethylpiperazine derivatives in mental health treatments. This study exemplifies the application of this compound derivatives in developing new treatments for psychiatric disorders (Pytka et al., 2015).

Materials Chemistry and Catalysis

Further extending the versatility of 2-ethylpiperazine derivatives, research into hybrid materials like 1-Ethylpiperazine-1,4-diium tetrachlorocadmate has unveiled interesting physico-chemical and dielectric properties. The compound's structure is detailed through single-crystal X-ray diffraction, showcasing its hydrogen bonding and three-dimensional frameworks. Its fluorescent properties, characterized in solid state at room temperature, alongside differential scanning calorimetry revealing phase transitions, position it as a candidate for advanced material applications. The dielectric measurements provide insights into the phase transition mechanisms, suggesting potential utility in electronic materials research (Dhieb et al., 2015).

Safety and Hazards

2-Ethylpiperazine dihydrochloride is classified as a combustible solid . It has a flash point that is not applicable . It is also mentioned that 2-Ethylpiperazine is an irritant and dangerous product .

Mechanism of Action

Target of Action

2-Ethylpiperazine dihydrochloride, similar to Piperazine, primarily targets the GABA receptors in the nervous system . These receptors play a crucial role in transmitting inhibitory signals across the synapses, thereby regulating the excitability of neurons .

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic signaling pathway . By acting as a GABA receptor agonist, it enhances the inhibitory effects of GABA in the nervous system . The downstream effects include reduced neuronal excitability and paralysis of the worm .

Pharmacokinetics

Based on the pharmacokinetics of piperazine, upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound

Result of Action

The primary result of the action of this compound is the paralysis of the worm . By binding to the GABA receptors, it causes hyperpolarization of nerve endings, leading to flaccid paralysis . This allows the host body to easily remove or expel the invading organism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the action of many chemical compounds .

Biochemical Analysis

Biochemical Properties

2-Ethylpiperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors. This compound acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, this compound has been shown to interact with acetylcholine receptors, blocking acetylcholine at the myoneural junction .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce changes in gene expression related to neurotransmission and muscle contraction. It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways . These effects can lead to changes in cell behavior, including altered cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. As mentioned earlier, it acts as a GABA receptor agonist, binding to GABA receptors on muscle membranes. This binding causes hyperpolarization of nerve endings, leading to flaccid paralysis . Additionally, this compound can inhibit acetylcholine receptors, preventing acetylcholine from binding and transmitting signals at the myoneural junction . These interactions result in the compound’s overall effect on muscle relaxation and neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged muscle relaxation and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mild muscle relaxation and minimal adverse effects. At higher doses, this compound can cause significant muscle paralysis and other toxic effects . Studies have identified threshold doses at which the compound’s effects become pronounced, and exceeding these doses can lead to severe toxicity and adverse reactions in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific tissues, affecting its localization and concentration. These factors play a significant role in determining the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effect on cellular processes. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes involved in cellular metabolism and signaling.

properties

IUPAC Name

2-ethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKAKBROIJTVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623508
Record name 2-Ethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

438050-52-3
Record name 2-Ethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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